Propyl 2,2,2-trifluoroethyl carbonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9F3O3 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
propyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c1-2-3-11-5(10)12-4-6(7,8)9/h2-4H2,1H3 |
InChI Key |
STBRWEWUESLURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 2,2,2 Trifluoroethyl Carbonate and Analogues
Phosgene-Free Synthesis Routes to Fluoroalkyl Carbonates
The avoidance of highly toxic and corrosive phosgene (COCl₂) has been a major driver in the development of modern carbonate synthesis. researchgate.net Green chemistry principles encourage the use of less hazardous materials and renewable feedstocks, leading to innovative phosgene-free routes for producing fluoroalkyl carbonates. nih.govrsc.org
Utilization of Carbon Dioxide as a Carbonyl Source
Carbon dioxide (CO₂) represents an abundant, inexpensive, and non-toxic C1 building block for chemical synthesis. researchgate.net Its utilization as a carbonyl source is a cornerstone of green chemistry for producing carbonates, directly converting a greenhouse gas into valuable chemical products.
One of the primary methods for incorporating CO₂ involves its reaction with a nucleophile, such as an alcohol. For the synthesis of fluoroalkyl carbonates, this strategy begins with the nucleophilic addition of a fluoroalcohol like 2,2,2-trifluoroethanol to carbon dioxide. This reaction forms a trifluoroethyl carbonate anion intermediate.
A notable example is the synthesis of the symmetric analogue, bis(2,2,2-trifluoroethyl) carbonate. In this process, 2,2,2-trifluoroethanol reacts with CO₂ in the presence of a base, and the resulting intermediate is then reacted with an electrophilic trifluoroethyl source, such as 2,2,2-trifluoroethyltriflate. This method can afford the desired symmetric carbonate in high yields, reaching up to 79%. researchgate.netresearchgate.netx-mol.com The synthesis of an unsymmetrical carbonate like propyl 2,2,2-trifluoroethyl carbonate would require a similar pathway but with sequential or carefully controlled addition of the different alcohol and alkylating agent moieties. Catalyst systems, including metal salts and ionic liquids, have been shown to be highly effective for producing asymmetrical organic carbonates from CO₂, alcohols, and other reagents at ambient temperature and pressure. nih.gov
| Reactants | Key Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| 2,2,2-Trifluoroethanol, CO₂ | 2,2,2-Trifluoroethyltriflate | Bis(2,2,2-trifluoroethyl) carbonate | Up to 79% | researchgate.net |
| CO₂, Propargylic Alcohols, Primary Alcohols | AgCl / [Bmim][OAc] (Ionic Liquid) | Asymmetrical Organic Carbonates | Up to 100% | nih.gov |
| Alcohols, Benzyl Bromide, CO₂ | Basic Ionic Liquids | Unsymmetrical Organic Carbonates | Not specified | qub.ac.uk |
Transesterification is a versatile and widely used method for synthesizing carbonates. This process involves the exchange of alkoxy groups between an existing carbonate and an alcohol, typically driven to completion by removing a volatile byproduct. For fluoroalkyl carbonates, a common phosgene-free approach is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate, with a fluoroalcohol.
For instance, symmetric bis(polyfluoroalkyl) carbonates can be synthesized via the transesterification of diphenyl carbonate with polyfluoroalkanols, a reaction promoted by titanium(IV) alkoxides. researchgate.net The synthesis of unsymmetrical carbonates, including this compound, can be achieved by reacting a dialkyl carbonate like DMC with two different alcohols (propanol and 2,2,2-trifluoroethanol), often requiring a selective catalyst to control the product distribution. rsc.orgresearchgate.net The use of heterogeneous catalysts, such as nanocrystalline ZSM-5 zeolite, has shown promise in providing high yields of non-symmetrical alkyl carbonates from alcohols and DMC. rsc.org Furthermore, the symmetric bis(2,2,2-trifluoroethyl) carbonate itself can serve as a starting material; its transesterification with a different alcohol can yield more complex fluoroalkyl carbonates. x-mol.com
Alternative Green Chemistry Approaches
Beyond the use of CO₂, other green methodologies have emerged. One innovative technique is the "photo-on-demand" synthesis, which generates the carbonylating agent in situ from a less hazardous precursor. This method can involve the photochemical oxidation of chloroform (CHCl₃) using UV light and oxygen to produce phosgene in a controlled manner within the reaction mixture, which then reacts with the target alcohols. This avoids the storage and transport of bulk phosgene. This approach has been successfully used to prepare a series of symmetric and unsymmetric haloalkyl carbonates in high yields.
Classical Synthetic Approaches and Their Modern Adaptations
Historically, the synthesis of carbonates relied heavily on the use of phosgene or its derivatives, such as chloroformates. The reaction of an alcohol with phosgene is a direct and effective method but is fraught with safety and environmental issues.
A modern adaptation that bridges classical and green chemistry involves using phosgene substitutes that are safer to handle. Diphenyl carbonate is a common substitute; it is a stable solid that can undergo transesterification with various alcohols, including fluoroalcohols, under catalytic conditions to yield the desired carbonates. researchgate.net This approach retains the core reaction principle of the classical method but replaces the hazardous primary reagent with a much safer alternative.
Another adaptation is the in situ generation of the reactive species from more benign starting materials. As mentioned previously, generating phosgene photochemically from chloroform is one such method. Similarly, biocatalytic methods using enzymes like lipases are being explored for esterification and transesterification reactions to produce trifluoroethyl esters and potentially carbonates under mild, environmentally friendly conditions. researchgate.net
Derivatization and Structural Modifications of Trifluoroethyl Carbonate Scaffolds
The trifluoroethyl group significantly influences the reactivity of the carbonate. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of a trifluoroethyl carbonate highly electrophilic. This enhanced reactivity makes trifluoroethyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, excellent scaffolds for further chemical transformations. researchgate.net
Their reactivity is greater than that of diphenyl carbonate, making them effective condensing agents. researchgate.net For example, bis(2,2,2-trifluoroethyl) carbonate reacts readily with primary and secondary amines to produce a diverse range of unsymmetrical ureas in a one-pot synthesis. nih.govresearchgate.net This high reactivity also facilitates substitution and transesterification reactions with other alcohols. By reacting a symmetric fluoroalkyl carbonate with a different alcohol (e.g., propanol), it is possible to synthesize unsymmetrical carbonates like this compound. This pathway allows for the introduction of various functional groups, leading to a wide array of structurally diverse carbonate derivatives.
| Carbonate Scaffold | Reactant | Product Type | Significance | Reference |
|---|---|---|---|---|
| Bis(2,2,2-trifluoroethyl) carbonate | Alkyl Amines (Monosubstituted and Functionalized) | Unsymmetrical Aliphatic Ureas | Efficient one-pot synthesis of a diverse urea library. | nih.gov |
| Bis(2,2,2-trifluoroethyl) carbonate | Various Alcohols and Phenols | Unsymmetrical Carbonates | Demonstrates exchange reactivity for creating complex carbonates. | researchgate.net |
| Bis(2,2,2-trifluoroethyl) carbonate | 1,1,1,3,3,3-Hexafluoro-2-propanol | Bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate | Synthesis of more complex symmetric fluoroalkyl carbonates via transesterification. | x-mol.com |
Catalytic Systems in the Synthesis of Fluorinated Carbonates
A range of catalysts, including metal-based systems, organocatalysts, and enzymes, have been investigated for the synthesis of fluorinated carbonates. These catalysts can be broadly categorized based on their chemical nature and mechanism of action.
Metal-Based Catalysts
Metal-based catalysts are widely employed in carbonate synthesis due to their ability to activate substrates and facilitate key bond-forming steps.
Cerium(IV) Oxide (CeO₂): Cerium oxide has been utilized as a catalyst in the synthesis of dialkyl carbonates from carbon dioxide and alcohols. This method involves the formation of a monoalkyl carbonate intermediate, with CeO₂ facilitating the dehydration condensation process. researchgate.net
Zinc Dust: A simple and mild method for the synthesis of carbonate derivatives from aliphatic and aromatic alcohols has been developed using zinc dust. This system mediates the crucial C-O bond formation, affording carbonates in good yields (57–86%). The reaction proceeds efficiently for aliphatic alcohols within 5 hours, while aromatic alcohols require a longer reaction time of 11 hours. A key advantage of this method is its tolerance to a wide range of functional groups and environmentally friendly reaction conditions. researchgate.net
Potassium Carbonate/Magnesium Oxide (K₂CO₃/MgO): Supported base catalysts, such as potassium carbonate on magnesium oxide, have proven effective in the transesterification of diethyl carbonate with n-propanol to produce ethyl propyl carbonate. The catalytic activity is attributed to the weak basic sites on the catalyst surface. Optimal conditions for this system include a 20% loading of K₂CO₃ on MgO, a catalyst dosage of 1.00% (by mass of reactants), a reaction temperature of 403 K, and a reaction time of 4 hours, resulting in a 63.32% conversion of diethyl carbonate. researchgate.net
Potassium Hydroxide/Naβ Molecular Sieve (KOH/Naβ): For the synthesis of dipropyl carbonate from dimethyl carbonate and propyl alcohol via transesterification, KOH supported on Naβ molecular sieve has been identified as a highly effective solid base catalyst. researchgate.net
Fluoro-perovskites: Activated carbon-supported fluoro-perovskite catalysts (XYF₃/C, where X = K, Cs and Y = Mg, Ca) have been shown to be effective heterogeneous basic catalysts for the transesterification of ethylene (B1197577) carbonate with ethanol to produce diethyl carbonate. The catalytic activity is attributed to strong basic sites generated by an increase in the electron density of fluorine. Among the tested catalysts, KMgF₃/C demonstrated the highest initial activity. researchgate.net
Scandium(III) triflate (Sc(OTf)₃): This Lewis acid catalyst has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols, offering a potential route for the synthesis of fluorinated carbonates. rsc.org
| Catalyst | Synthetic Method | Substrates | Key Findings | Yield/Conversion |
|---|---|---|---|---|
| Zinc Dust | Direct C-O bond formation | Aliphatic and aromatic alcohols | Mild, environmentally friendly conditions; tolerates various functional groups. | 57-86% yield |
| K₂CO₃/MgO | Transesterification | Diethyl carbonate, n-propanol | Weak basic sites are active; optimal K₂CO₃ loading is 20%. | 63.32% conversion of DEC |
| KOH/Naβ | Transesterification | Dimethyl carbonate, propyl alcohol | Effective solid base catalyst for dipropyl carbonate synthesis. | Data not available |
| Fluoro-perovskites (e.g., KMgF₃/C) | Transesterification | Ethylene carbonate, ethanol | Strong basic sites on fluorine contribute to high activity. | High initial activity |
| Sc(OTf)₃ | Transesterification | Carboxylic esters, alcohols | Effective Lewis acid for direct transesterification. | Data not available |
Organocatalysts
Organocatalysts have emerged as a promising alternative to metal-based systems, offering mild reaction conditions and often avoiding toxic or expensive metals.
3-Amino-1,2,4-triazole potassium (KATriz)/Al₂O₃: Alumina-supported KATriz has been developed for the transesterification of dimethyl carbonate with ethanol. This catalyst system demonstrates high activity and selectivity, which can be tuned by varying the molar ratio of the reactants. A 14 wt% loading of KATriz on Al₂O₃ was found to be optimal, with the accessible basic sites contributing to its excellent catalytic performance. rsc.org
| Catalyst | Synthetic Method | Substrates | Key Findings | Selectivity |
|---|---|---|---|---|
| KATriz/Al₂O₃ (14 wt%) | Transesterification | Dimethyl carbonate, ethanol | Selectivity can be controlled by reactant ratio; stable for over 500 hours. | 91% for DEC (DMC:ethanol 1:10), 99% for EMC (DMC:ethanol 4:1) |
Biocatalysts
Enzymes, particularly lipases, offer a green and highly selective approach to the synthesis of carbonates.
Lipases: Lipases are effective biocatalysts for producing fluorinated compounds through acylation in the presence of organic solvents. researchgate.net Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), have been successfully used in the transesterification of polyols with dialkyl carbonates to form cyclic carbonates. fao.org This enzymatic approach can also be applied to the synthesis of linear carbonates like this compound. Lipase-catalyzed reactions are valued for their high chemoselectivity and mild reaction conditions. nih.gov
| Catalyst | Synthetic Method | Substrates | Key Findings | Yield/Conversion |
|---|---|---|---|---|
| Lipases (e.g., Novozym® 435) | Transesterification/Acylation | Alcohols, dialkyl carbonates | High chemoselectivity; mild, environmentally friendly conditions. | Quantitative yields reported for some carbonate syntheses. |
Electrochemical Applications in Energy Storage Systems
Propyl 2,2,2-trifluoroethyl carbonate as an Electrolyte Component in Lithium-Ion Batteries
The use of partially and fully fluorinated carbonate solvents, including PTFEC, has been explored to develop safer and better-performing lithium-ion batteries. nasa.gov These solvents are recognized for their requisite stability, comparable to conventional hydrocarbon-based carbonates, while also offering improved physical properties due to their fluorine content. nasa.gov
The formation of a stable and effective Solid Electrolyte Interphase (SEI) is crucial for the longevity and performance of lithium-ion batteries. The composition of the electrolyte plays a significant role in the characteristics of the SEI.
Fluorinated carbonates, as a class of compounds to which PTFEC belongs, are known to contribute to the formation of a robust SEI layer on the surface of graphite anodes. nasa.gov This passivation layer is critical in preventing the continuous decomposition of the electrolyte and minimizing irreversible capacity loss during the initial cycles. The SEI is formed by the reduction products of the electrolyte components. mit.edu For fluorinated carbonates, this process is believed to involve the decomposition of the solvent to form components rich in lithium fluoride (B91410) (LiF). An SEI with a higher content of inorganic species like LiF is often associated with improved stability and better ionic conductivity.
While detailed mechanistic studies specifically on PTFEC are limited, the general mechanism for fluorinated carbonates involves their preferential reduction on the anode surface to form a stable, thin, and uniform passivation film. This film is electronically insulating but ionically conductive, allowing for the reversible intercalation and deintercalation of lithium ions into the graphite anode while preventing further electrolyte reduction. The presence of fluorine in the molecule is thought to facilitate the formation of a more protective and lower-impedance SEI compared to non-fluorinated counterparts.
At high operating voltages, conventional carbonate electrolytes are prone to oxidative decomposition at the cathode surface, leading to capacity fade and other performance issues. researchgate.netresearchgate.net Fluorinated solvents, including by extension PTFEC, are generally more resistant to oxidation due to the electron-withdrawing nature of the fluorine atoms. This increased oxidative stability helps in maintaining the integrity of the cathode-electrolyte interface, especially in high-voltage lithium-ion batteries. nasa.gov
A stable Cathode Electrolyte Interphase (CEI) is essential for preventing the dissolution of transition metals from the cathode material and suppressing parasitic reactions with the electrolyte. The use of fluorinated carbonates can contribute to the formation of a protective CEI, which mitigates these degradation mechanisms, thereby improving the long-term cycling stability of the battery at high voltages.
The stability of the SEI and CEI layers formed in the presence of fluorinated carbonates like PTFEC directly contributes to improved charge-discharge cycling stability. A robust and stable SEI minimizes the continuous consumption of lithium ions and electrolyte, leading to higher coulombic efficiency and better capacity retention over numerous cycles.
In a study comparing various fluorinated carbonate-based electrolytes, cells containing PTFEC demonstrated stable capacity during the initial formation cycles, with performance comparable to baseline carbonate solutions. nasa.gov The table below summarizes the initial cycling data for a lithium-ion cell with an electrolyte containing this compound compared to a baseline electrolyte.
| Electrolyte Composition | Cycle Number | Discharge Capacity (mAh) | Reversible Capacity (mAh) | First Cycle Efficiency (%) |
|---|---|---|---|---|
| Baseline (EC+DMC+DEC) | 1 | 312 | 265 | 84.9 |
| 1.0 M LiPF6 in EC+DMC+PTFEC (20:60:20) | 1 | 315 | 270 | 85.7 |
The rate capability of a lithium-ion battery, which is its ability to deliver high capacity at high charge and discharge rates, is influenced by the ionic conductivity of the electrolyte and the impedance of the electrode-electrolyte interfaces. While the addition of fluorinated solvents can sometimes increase the viscosity of the electrolyte, potentially lowering ionic conductivity, the formation of a low-impedance SEI can counteract this effect.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A comprehensive search of available scientific literature and research data has revealed insufficient specific information to thoroughly and accurately address the required sections and subsections of the provided outline.
The available research primarily mentions this compound (PTFEC) in the context of broader studies on various fluorinated carbonate electrolytes for lithium-ion batteries. These studies offer general characteristics of this class of compounds but lack the specific quantitative data and detailed analysis required for a dedicated article on PTFEC.
Specifically, the search did not yield the following critical information:
Low-Temperature Electrochemical Behavior: No specific data tables or detailed research findings on the ionic conductivity, discharge capacity, or capacity retention of electrolytes containing PTFEC at various low temperatures were found.
Role in Flame Retardancy: While fluorinated carbonates are generally known to reduce flammability, no specific flammability tests (e.g., flash point, self-extinguishing time) or detailed mechanistic studies concerning PTFEC's role as a flame retardant are available.
Interactions with Lithium Salts and Co-solvents: There is a lack of in-depth studies on the specific interactions between PTFEC, common lithium salts like LiPF6, and co-solvents. Detailed analysis of its solvation power, effect on electrolyte properties, and the precise chemical composition of the solid electrolyte interphase (SEI) it helps to form is not present in the available literature.
Potential in Other Advanced Battery Chemistries: No research papers or data could be found that investigate the use of this compound in sodium-ion or potassium-ion battery chemistries.
Due to the absence of this specific and detailed information, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible.
Spectroscopic and Analytical Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
While extensive research publications detailing the advanced spectroscopic analysis of Propyl 2,2,2-trifluoroethyl carbonate are not widely available, its molecular structure can be definitively elucidated and confirmed using a combination of standard spectroscopic methodologies. These techniques provide a unique fingerprint of the molecule by probing the environment of its constituent atoms and functional groups. Based on its known structure, the expected spectroscopic data can be predicted.
Key techniques for the structural confirmation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is paramount for determining the connectivity of atoms.
¹H NMR would show distinct signals for the propyl (-OCH₂CH₂CH₃) and trifluoroethyl (-OCH₂CF₃) groups, with chemical shifts and splitting patterns corresponding to the number of adjacent protons.
¹³C NMR would identify all six unique carbon atoms, including the characteristic carbonyl carbon (C=O) of the carbonate group.
¹⁹F NMR is particularly important for fluorinated compounds, and it would show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence and electronic environment of the -CF₃ group.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonate C=O stretching vibration, typically found in the range of 1750-1800 cm⁻¹. researchgate.net Other significant peaks would include C-O stretching vibrations and C-F stretching vibrations. spectroscopyonline.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |
|---|---|---|---|
| ¹H NMR | Propyl (-OCH₂CH₂CH₃) | ~4.1 ppm (t), ~1.7 ppm (m), ~0.9 ppm (t) | Signals for O-CH₂, middle CH₂, and terminal CH₃ |
| Trifluoroethyl (-OCH₂CF₃) | ~4.6 ppm (q) | Quartet due to coupling with three fluorine atoms | |
| ¹³C NMR | Carbonyl (C=O) | ~154 ppm | Downfield signal characteristic of a carbonate |
| Trifluoroethyl (-CF₃) | ~123 ppm (q) | Quartet due to C-F coupling | |
| ¹⁹F NMR | Trifluoroethyl (-CF₃) | ~ -74 ppm (t) | Triplet due to coupling with two adjacent protons |
| IR Spectroscopy | Carbonyl (C=O) stretch | ~1760-1780 cm⁻¹ | Strong, characteristic absorption band |
In Situ and Ex Situ Characterization of Electrode-Electrolyte Interfaces
In the context of battery research, understanding the interaction between an electrolyte solvent and the electrode surface is critical for predicting performance, stability, and lifespan. Fluorinated carbonates are often employed to form a stable passive layer, known as the solid electrolyte interphase (SEI), on the anode. researchgate.net While specific studies detailing the interfacial behavior of this compound are limited, the analytical methodologies used to study analogous, well-researched fluorinated electrolytes like Fluoroethylene Carbonate (FEC) provide a clear framework for how such a characterization would be performed. researchgate.netresearchgate.netnih.govmdpi.comnih.gov
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used ex situ to determine the elemental composition and chemical states of the species that constitute the SEI layer formed on an electrode after electrochemical cycling. mdpi.com
For an electrolyte containing a fluorinated carbonate, XPS analysis is crucial for identifying the decomposition products that passivate the electrode surface. In studies involving FEC and other fluorinated carbonates, the decomposition is known to generate a robust, inorganic-rich SEI. researchgate.netacs.org The presence of fluorine in the molecule often leads to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is considered a key component for improving the stability of silicon and lithium metal anodes. nih.govucsd.edu
If this compound were used in an electrolyte, XPS would be employed to analyze the cycled anode surface. Researchers would expect to identify decomposition products derived from both the carbonate structure and the salt (e.g., LiPF₆). The high-resolution spectra of C 1s, O 1s, and F 1s would be of particular interest. The F 1s spectrum would be used to confirm the formation of LiF, a desirable SEI component. nih.gov The C 1s and O 1s spectra would help identify organic decomposition products, such as lithium alkyl carbonates (ROCO₂Li) and polycarbonates. nih.govresearchgate.net
Table 2: Typical Binding Energies in XPS Analysis of SEI Formed from Fluorinated Carbonate Electrolytes (Illustrative)
| Spectrum | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| F 1s | ~685.0 | LiF | nih.gov |
| ~687.0 | P-F (from LiPF₆) | nih.gov | |
| O 1s | ~531.5 | C=O (Carbonates) | nih.gov |
| ~533.5 | C-O (Ethers, Polycarbonates) | nih.gov | |
| C 1s | ~284.8 | C-C, C-H | nih.gov |
| ~286.5 | C-O | nih.gov |
This table is illustrative and based on data from related fluorinated electrolytes like FEC, as specific data for this compound is not available.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive in situ technique used to probe the various resistive and capacitive elements within an electrochemical cell. spectroscopyonline.comcip.com.cn It is widely used to study the kinetics of charge transfer at the electrode-electrolyte interface and the ionic conductivity through the SEI layer. researchgate.net
By applying a small AC voltage perturbation over a range of frequencies, a Nyquist plot is generated. This plot can be modeled with an equivalent circuit to extract values for the solution resistance (Rₛ), the SEI resistance (Rₛₑᵢ), and the charge-transfer resistance (R꜀ₜ). researchgate.net The charge-transfer resistance is particularly important as it relates to the kinetics of lithium-ion transfer across the SEI and into the electrode material. researchgate.net
In studies of fluorinated electrolyte additives, EIS has shown that the formation of a stable, LiF-rich SEI can lead to a lower and more stable charge-transfer resistance over prolonged cycling compared to non-fluorinated carbonate electrolytes. researchgate.net This indicates that the SEI formed allows for efficient Li⁺ transport while effectively preventing further electrolyte decomposition. Should this compound be investigated as an electrolyte component, EIS would be a primary tool to monitor the evolution of interfacial impedance during cell formation and aging, providing critical insights into the quality and stability of the resulting SEI. researchgate.net
Table 3: Conceptual Impact of a Fluorinated Additive on Interfacial Impedance as Measured by EIS
| Parameter | Description | Expected Trend with Effective Fluorinated Additive |
|---|---|---|
| Rₛₑᵢ (SEI Resistance) | Resistance to ion transport through the SEI layer. | May initially increase during formation, then stabilize. |
| R꜀ₜ (Charge-Transfer Resistance) | Resistance to the electrochemical reaction (Li⁺ intercalation) at the SEI/electrode interface. | Lower and more stable value over long-term cycling compared to a baseline electrolyte. |
Beyond basic identification, several other analytical methods are vital for monitoring the decomposition reactions of electrolyte components like this compound during battery operation.
NMR Spectroscopy: In situ or operando NMR can be used to track the consumption of the parent electrolyte molecule and the formation of soluble decomposition products in real-time. rsc.org For this compound, ¹⁹F NMR would be exceptionally powerful for monitoring the decomposition of the trifluoroethyl group, a key process in the formation of LiF. rsc.org
Infrared (IR) Spectroscopy: In situ IR techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, can be used to monitor changes in the vibrational modes of the electrolyte near the electrode surface. This allows for the direct observation of the disappearance of the carbonate C=O bond and the emergence of new peaks corresponding to SEI components. spectroscopyonline.com
Mass Spectrometry (MS): Techniques like Differential Electrochemical Mass Spectrometry (DEMS) are used to detect and identify any gaseous products that evolve during the formation and cycling of the SEI. This is critical for understanding decomposition pathways that may lead to gas generation, a key issue in battery safety and longevity.
These advanced methods provide a dynamic picture of the chemical changes occurring at the interface, complementing the static, post-cycling information provided by ex situ techniques like XPS.
Theoretical and Computational Studies of Propyl 2,2,2 Trifluoroethyl Carbonate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are essential for determining the fundamental properties of a molecule's geometry and electronic landscape. For fluorinated carbonates, these calculations reveal the profound impact of electron-withdrawing fluorine atoms on the molecule's stability and reactivity.
Molecular Geometry: The structure of PTFEC is defined by the spatial arrangement of its atoms. DFT calculations on analogous fluorinated carbonates indicate that the introduction of a trifluoroethyl group significantly alters bond lengths and angles compared to non-fluorinated counterparts like diethyl carbonate. The strong inductive effect of the CF3 group is expected to shorten the adjacent C-C and C-O bonds, while influencing the conformation of the propyl group.
Electronic Structure: A molecule's electronic structure, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its electrochemical stability. Fluorination is known to lower both HOMO and LUMO energy levels. researchgate.netacs.orgresearchgate.net A lower HOMO energy corresponds to greater resistance to oxidation, making the molecule more stable at high voltages. acs.org Conversely, a lower LUMO energy suggests the molecule is more susceptible to reduction. researchgate.net This increased reducibility is a key factor in the formation of a stable solid electrolyte interphase (SEI) on the anode of a lithium-ion battery. acs.org
Quantum chemical calculations for a range of fluorinated carbonates have established a clear trend: the greater the degree of fluorination, the wider the electrochemical stability window. acs.org The binding energy between the carbonate and a lithium ion (Li+) is also a critical parameter. Studies show that fluorination weakens the coordination ability of the carbonate solvent with Li+ ions, a phenomenon attributed to the reduced negative charge on the carbonyl oxygen atom. acs.orgresearchgate.netacs.org This has significant implications for ion transport and solvation, as discussed in section 5.3.
Calculated Electronic Properties of Related Fluorinated Carbonates
| Property | Ethylene (B1197577) Carbonate (EC) | Fluoroethylene Carbonate (FEC) | Di-fluoroethylene Carbonate (DFEC) |
|---|---|---|---|
| HOMO Energy (kcal/mol) | -46.9 | -42.2 | -37.1 |
| LUMO Energy (eV) | Typical Value > 1.0 | Lowered relative to EC | Further lowered relative to FEC |
| Li+ Binding Energy (kcal/mol) | -46.9 | -42.2 | -37.1 |
Data adapted from computational studies on cyclic fluorinated carbonates. acs.org The trend of decreasing Li+ binding energy with increased fluorination is expected to hold for linear carbonates like PTFEC.
Simulation of Interfacial Reactions and SEI Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is critical for the longevity and safety of lithium-ion batteries. Computational simulations, including both MD and DFT methods, have been instrumental in elucidating how fluorinated carbonates contribute to this process.
It is well-established through simulations that fluorinated electrolyte components, such as Fluoroethylene Carbonate (FEC), are preferentially reduced at the anode surface compared to their non-fluorinated analogs. lbl.govucsd.edu This selective reduction is advantageous because the decomposition products form a more robust and effective SEI. The primary mechanism involves the reduction of the fluorinated carbonate, leading to the cleavage of a C-F bond and the subsequent formation of lithium fluoride (B91410) (LiF). researchgate.netelsevierpure.comosti.gov
Simulations of SEI formation from FEC-containing electrolytes show the development of a LiF-rich layer at the electrode-electrolyte interface. researchgate.netelsevierpure.com This inorganic LiF matrix is dense, mechanically stable, and an excellent electronic insulator while still allowing for Li+ ion transport. It effectively passivates the anode surface, preventing further electrolyte decomposition and minimizing capacity loss during cycling. researchgate.netresearchgate.net Chemomechanical simulations have further analyzed the stress and strain within this LiF-rich SEI, indicating that the distribution and size of LiF particles within the polymer matrix are crucial for maintaining mechanical integrity during the volume changes of anodes like silicon. researchgate.netelsevierpure.com
Modeling of Electrolyte Solvation and Ion Transport
The solvation of lithium ions and their subsequent transport through the electrolyte are fundamental processes governing battery performance. Molecular dynamics (MD) simulations are particularly suited for studying these dynamic phenomena.
The introduction of fluorinated groups into carbonate solvents significantly modifies the electrolyte's solvation structure. rsc.orgrsc.org As established by quantum chemical calculations (Section 5.1), the electron-withdrawing nature of fluorine reduces the electron density on the carbonyl oxygen, weakening its ability to coordinate with Li+ ions. acs.orgresearchgate.net This leads to a lower "solvating power."
Consequently, in electrolytes containing fluorinated solvents like PTFEC, the Li+ ion's first solvation shell is more likely to be composed of anions or other, more strongly coordinating solvent molecules. rsc.org MD simulations of similar fluorinated ether and carbonate systems consistently show a decrease in the number of solvent molecules coordinating with Li+ and an increase in the formation of contact ion pairs (CIPs) and larger aggregates (AGGs). rsc.orgarxiv.org
These changes in solvation structure directly impact ion transport properties:
MD simulations provide quantitative data on these properties, including diffusion coefficients and residence times of molecules in the Li+ solvation shell, offering a comprehensive picture of the transport dynamics. lbl.gov
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping the complex reaction pathways of electrolyte decomposition, which are often difficult to probe experimentally. DFT calculations can determine the energy barriers for various potential reactions, identifying the most likely degradation mechanisms under both reductive (at the anode) and oxidative (at the cathode) conditions.
For fluorinated carbonates, computational studies have identified several key decomposition pathways:
Reductive Decomposition: The primary reduction mechanism for fluorinated carbonates is initiated by a single-electron transfer from the anode. nih.gov For a molecule like PTFEC, this would lead to the formation of a radical anion. This unstable intermediate can then fragment. Studies on FEC have shown this leads to ring-opening and the eventual formation of LiF and various organic lithium salts. elyse-platform.academy For linear fluorinated carbonates, cleavage of C-O or C-F bonds is expected, ultimately producing LiF as a key inorganic product. acs.org
Oxidative Decomposition: While fluorination enhances oxidative stability, decomposition can still occur at very high potentials. Computational studies can model hydrogen abstraction or other oxidation processes to predict the resulting byproducts.
Thermal Decomposition: Theoretical calculations on BtFEC have identified thermal decomposition pathways, including the molecular elimination of hydrogen fluoride (HF) or trifluoroacetaldehyde, and homolytic bond scission reactions. acs.org Such studies help to understand the thermal stability and safety characteristics of these compounds. The calculated energy barriers provide a quantitative measure of the temperatures at which these decomposition reactions become significant. acs.org
By elucidating these reaction mechanisms, computational chemistry provides crucial guidance for designing safer and more stable electrolytes for high-performance lithium-ion batteries.
Applications of Propyl 2,2,2-trifluoroethyl carbonate in Organic Synthesis and Polymer Science
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of specific published research on the applications of this compound. The following sections detail the findings based on the available information for the requested topics.
Future Research Directions and Translational Perspectives
Development of Next-Generation Fluorinated Carbonate Electrolytes
The primary application of PTFEC is as a co-solvent in electrolytes for lithium-ion batteries. Research has shown that incorporating fluorinated carbonates can lead to electrolytes with enhanced safety and stability. cas.cnnasa.gov The fluorine substituents contribute to lower melting points, increased stability toward oxidation, and the formation of a favorable solid electrolyte interphase (SEI) on carbon anodes. cas.cnnasa.gov
Future research is focused on optimizing electrolyte formulations by blending PTFEC with other fluorinated and conventional carbonate solvents to achieve a balance of properties. Key research goals include:
Low-Temperature Performance: While fluorination can improve stability, it can also increase viscosity and decrease ionic conductivity at low temperatures. Studies comparing PTFEC with its shorter-alkyl-chain analog, ethyl-2,2,2-trifluoroethyl carbonate (ETFEC), have shown that ETFEC-containing electrolytes exhibit higher conductivity at lower temperatures due to reduced viscosity. cas.cn Future work will likely involve creating multi-component ternary and quaternary electrolyte systems to mitigate these effects and enhance performance across a wide temperature range, a critical requirement for applications like electric vehicles. cas.cnenergy.gov
Oxidative Stability: The electron-withdrawing nature of the trifluoroethyl group enhances the oxidative stability of the carbonate molecule. This makes PTFEC and related compounds suitable for high-voltage lithium-ion batteries, which operate at potentials where conventional electrolytes decompose. osti.govlabpartnering.org Research will continue to explore "all-fluorinated" electrolyte systems to push the operating voltage of batteries even higher, thereby increasing energy density. osti.gov
SEI Formation: The composition of the SEI layer is crucial for battery longevity and performance. Fluorinated carbonates like PTFEC contribute to the formation of a stable and resilient SEI, which can suppress electrolyte decomposition and protect the anode. labpartnering.org Advanced characterization techniques will be employed to understand the precise mechanism of SEI formation in PTFEC-containing electrolytes and to tailor its composition for optimal performance.
| Compound | Acronym | Key Research Findings | Reference |
|---|---|---|---|
| Propyl 2,2,2-trifluoroethyl carbonate | PTFEC | Contributes to favorable SEI formation and increased oxidative stability. Shows higher viscosity and lower conductivity at low temperatures compared to ETFEC. | cas.cn |
| Ethyl 2,2,2-trifluoroethyl carbonate | ETFEC | Demonstrates higher conductivity and lower electrode polarization at low temperatures due to decreased viscosity. | cas.cn |
| Methyl 2,2,2-trifluoroethyl carbonate | MTFEC/FEMC | Used in all-fluorinated electrolytes for high-voltage applications; helps lower viscosity and suppress transition metal dissolution. | cas.cnosti.gov |
| bis(2,2,2-trifluoroethyl) carbonate | DTFEC/HFDEC | Acts as an anti-oxidation enhancer and electrolyte diluent; improves long-term cycling stability in high-voltage cells. | cas.cnlabpartnering.org |
Integration into High-Energy Density and Solid-State Battery Systems
The push for higher energy density batteries necessitates the use of advanced electrode materials like silicon-based anodes and high-voltage nickel-rich cathodes (e.g., NMC622, NMC811). unipd.itresearchgate.net These materials, however, present significant challenges for conventional electrolytes.
High-Energy Density Cathodes/Anodes: Fluorine-rich electrolytes containing compounds like PTFEC are being developed to stabilize the interface with high-voltage cathodes, mitigating issues like transition metal dissolution which can poison the anode and lead to rapid capacity fade. labpartnering.orgresearchgate.net Similarly, for silicon anodes, which experience massive volume changes during cycling, stable SEI layers formed by fluorinated electrolytes are crucial for maintaining mechanical integrity and improving cycle life. researchgate.net
Solid-State Batteries: While liquid electrolytes are dominant, solid-state batteries promise enhanced safety and energy density. A key challenge is maintaining stable ionic contact at the electrode-electrolyte interface. Research into composite solid-state electrolytes is exploring the use of polymers like polyethylene oxide (PEO) mixed with ceramic fillers. mdpi.com While not a direct application of liquid PTFEC, the fundamental understanding of carbonate chemistry's role in interfacial stability is transferable. Future research could explore fluorinated carbonate-based polymer or gel-polymer electrolytes to improve interfacial properties and voltage stability in solid-state systems.
Advancements in Sustainable Synthesis and Processing
The synthesis of fluorinated compounds traditionally involves harsh reagents. However, green chemistry principles are driving innovation toward more sustainable methods for producing this compound and related molecules.
CO2 as a Feedstock: A key direction is the use of carbon dioxide (CO2) as a C1 building block, offering a renewable and non-toxic alternative to hazardous reagents like phosgene. researchgate.netrsc.org The synthesis of cyclic carbonates from CO2 and epoxides is a 100% atom-efficient reaction. nih.govrecodeh2020.eu Research is focused on extending these methods to linear carbonates like PTFEC. The direct synthesis from CO2, an alcohol (propanol), and a fluoroalcohol (trifluoroethanol) is thermodynamically challenging, but catalytic advancements are overcoming these hurdles. researchgate.netresearchgate.net
Green Synthetic Routes: Research focuses on developing catalytic systems that can operate under milder conditions (lower pressure and temperature) and utilize bio-based starting materials. nih.govbohrium.com This includes exploring novel catalysts and reaction pathways that avoid halogenated alkylating agents and minimize waste. researchgate.net
Processing and Recycling: The "forever chemical" nature of some fluorinated compounds raises environmental concerns. Sustainable processing involves not only green synthesis but also end-of-life management. While PTFEC's environmental fate is not extensively studied, research into the decomposition of related fluorinated carbonates provides insight. For instance, studies on bis(2,2,2-trifluoroethyl) carbonate show that its decomposition pathways differ from non-fluorinated analogs, forming stable HF. acs.org This highlights the need to develop recycling or degradation protocols specific to this class of compounds.
| Approach | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| CO2 Cycloaddition to Epoxides | Reaction of CO2 with epoxides to form cyclic carbonates. | 100% atom economy; uses renewable, non-toxic CO2. | Primarily for cyclic carbonates; requires effective catalysts. | nih.govrecodeh2020.eu |
| Direct Synthesis from CO2 and Alcohols | Direct conversion of CO2 and alcohols to linear carbonates. | Utilizes CO2 directly for linear carbonates. | Thermodynamically unfavorable; requires dehydration agents or advanced catalysts. | researchgate.netresearchgate.net |
| Transcarbonation | Reaction of a bio-based alcohol (e.g., glycerol) with a carbonate like dimethyl carbonate. | More viable than direct synthesis with CO2 for some substrates. | Not a direct utilization of CO2; can form azeotropes, making separation difficult. | recodeh2020.eu |
Exploration of Novel Chemical Reactivity and Synthetic Utilities
Beyond its primary role in electrolytes, the unique chemical structure of this compound opens avenues for other synthetic applications. The electron-withdrawing trifluoroethyl group significantly influences the reactivity of the carbonate functional group.
Reactivity as an Electrophile: Compared to non-fluorinated dialkyl carbonates, the carbonyl carbon in PTFEC is more electrophilic. This enhanced reactivity could be harnessed in organic synthesis. For example, related fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate have shown higher reactivity than diphenyl carbonate in substitution reactions, acting as effective and potentially safer alternatives to phosgene for introducing a carbonyl group. researchgate.net
Intermediate for Other Fluorinated Compounds: PTFEC can serve as a building block for synthesizing other valuable fluorinated molecules. Transesterification reactions could be explored to introduce the 2,2,2-trifluoroethoxy group into a wide range of substrates. Research into the synthesis of trifluoroethyl esters from trifluoroethanol and carboxylic acid derivatives highlights the utility of the trifluoroethyl moiety in modifying molecular properties. researchgate.net
Pyrolysis and Decomposition Studies: Understanding the thermal decomposition of PTFEC is crucial for its application in batteries, where thermal runaway is a major safety concern. Studies on similar fluorinated carbonates reveal that they can act as fire suppressants. acs.org The fluorine atoms trap radical species, preventing chain-branching combustion reactions. acs.org Further investigation into the pyrolysis of PTFEC could confirm its potential to enhance battery safety by generating non-flammable gas products upon decomposition.
Q & A
Q. What are the recommended synthetic routes for producing propyl 2,2,2-trifluoroethyl carbonate with high purity?
this compound can be synthesized via transesterification or carbonate interchange reactions. A common method involves reacting 2,2,2-trifluoroethanol with propyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Purification steps, such as fractional distillation under reduced pressure (boiling point ~118°C) , are critical to achieve >95% purity. Gas chromatography (GC) or NMR should validate purity, especially for asymmetric synthesis applications, where optical purity (>95% ee) is essential .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Density and refractive index : Use a densitometer and refractometer (e.g., d ≈ 1.308 g/mL, refractive index ≈ 1.312–1.316) .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Spectroscopic analysis : NMR for fluorine environment confirmation and FTIR to identify carbonyl (C=O) and trifluoroethyl (CF) groups .
Advanced Research Questions
Q. How can researchers optimize this compound for lithium-ion battery electrolytes to enhance low-temperature performance?
this compound, as a fluorinated solvent, improves ionic conductivity at low temperatures due to its low viscosity and high dielectric constant. Methodological steps include:
- Additive screening : Blend with co-solvents like fluoroethylene carbonate (FEC) or tris(2,2,2-trifluoroethyl) borate (TTFEB) to reduce interfacial resistance. For example, 2.0 wt% TTFEB lowered ASI (area-specific impedance) from 138.5 to 109.3 Ω·cm at −25°C .
- Electrochemical testing : Use coin cells with LiNiCoMnO cathodes to measure capacity retention and Coulombic efficiency under cycling .
Q. What experimental designs are suitable for resolving contradictions in thermal stability data for fluorinated carbonates?
Conflicting thermal stability reports may arise from impurities or testing conditions. To address this:
- Controlled TGA/DSC studies : Conduct under inert atmospheres (N/Ar) with heating rates ≤5°C/min. Compare decomposition onset temperatures across batches .
- Flame-retardant additives : Evaluate synergistic effects with compounds like diethylallyl phosphate (DAP) to suppress combustion in abuse scenarios .
Q. How can researchers assess solvent compatibility of this compound in hybrid electrolyte systems?
Compatibility with other solvents (e.g., ethylene carbonate, linear dialkyl carbonates) depends on polarity and solvation strength. Steps include:
- Hansen solubility parameters : Calculate to predict miscibility with co-solvents .
- Molecular dynamics (MD) simulations : Model Li ion transport in solvent blends to optimize conductivity .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting electrochemical performance data for fluorinated carbonate additives?
Discrepancies in metrics like ASI or capacity fade may stem from variations in electrode materials or electrolyte formulations. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
